molecular formula C13H18O4 B8670798 Ethyl 4-(2-hydroxybutoxy)benzoate CAS No. 56220-20-3

Ethyl 4-(2-hydroxybutoxy)benzoate

Cat. No. B8670798
Key on ui cas rn: 56220-20-3
M. Wt: 238.28 g/mol
InChI Key: DTRIBEPATDWLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04016186

Procedure details

In a closed vessel 16.7g of ethyl p-hydroxybenzoate, 7.2 g of 1,2-butylene oxide and 0.8 ml of a 50% aqueous solution of sodium hydroxide were heated at 150° C for 4 hours in the same manner as in Example 1. The reaction mixture obtained was treated in the same way as in Example 1 to afford 19.6g of 1-(p-ethoxycarbonylphenoxy)-butan-2-ol (compound No. 48) in an 82% yield, which had a melting point of 52° to 52.5° C when recrystallized from ethyl acetate and n-hexane.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[CH2:13]1[O:17][CH:14]1[CH2:15][CH3:16].[OH-].[Na+]>>[CH2:9]([O:8][C:6]([C:5]1[CH:4]=[CH:3][C:2]([O:1][CH2:13][CH:14]([OH:17])[CH2:15][CH3:16])=[CH:12][CH:11]=1)=[O:7])[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
7.2 g
Type
reactant
Smiles
C1C(CC)O1
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained
ADDITION
Type
ADDITION
Details
was treated in the same way as in Example 1

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CC=C(OCC(CC)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.